molecular formula C10H17Cl2N3 B1402702 4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride CAS No. 1361111-34-3

4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride

Cat. No. B1402702
M. Wt: 250.17 g/mol
InChI Key: JPSIIEWQORERNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride” is a chemical compound with the CAS Number: 1361112-28-8 . It has a molecular weight of 199.68 . This compound is used in scientific research and finds applications in various fields, including drug discovery, organic synthesis, and material science.


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

1. Inhibition Properties in Corrosion of Iron

4-Methyl-2-(piperidin-2-yl)pyrimidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were performed to understand the global reactivity parameters and adsorption behaviors of these derivatives on iron surfaces (Kaya et al., 2016).

2. Anti-Angiogenic and DNA Cleavage Activities

Certain derivatives of 4-Methyl-2-(piperidin-2-yl)pyrimidine have shown significant anti-angiogenic and DNA cleavage activities. This suggests their potential as anticancer agents due to their ability to block blood vessel formation and interact with DNA (Kambappa et al., 2017).

3. Synthesis of Heterocyclic Systems with Biological Activities

4-Methyl-2-(piperidin-2-yl)pyrimidine derivatives are involved in the synthesis of heterocyclic systems, which display a wide range of biological activities like antimicrobial, antiviral, anticancer, and more (Bassyouni & Fathalla, 2013).

4. Development of Neuropathic Pain Treatment

Derivatives of this compound have been synthesized for potential treatment of neuropathic pain. Their affinity to sigma-1 receptors and in vivo antinociceptive effects in various models suggest their usefulness in developing new neuropathic pain medications (Lan et al., 2014).

5. Neuroprotective Activity and Receptor Selectivity

Some 4-Methyl-2-(piperidin-2-yl)pyrimidine derivatives exhibit high receptor selectivity and neuroprotective activity, indicating their potential in treating neurological conditions (Kamei et al., 2005).

6. Antimicrobial Activity

Derivatives containing 4-Methyl-2-(piperidin-2-yl)pyrimidine have been explored for their antimicrobial activity, highlighting the potential for developing new antimicrobial agents (Merugu et al., 2010).

7. Antitubercular Agents

Novel derivatives of this compound have shown promise as potent antitubercular agents, opening new avenues for tuberculosis treatment (Liu et al., 2019).

properties

IUPAC Name

4-methyl-2-piperidin-2-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-8-5-7-12-10(13-8)9-4-2-3-6-11-9;;/h5,7,9,11H,2-4,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSIIEWQORERNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 2
4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 3
4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 4
4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 5
4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 6
4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride

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